molecular formula C15H14ClNO2 B4431878 N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide CAS No. 18861-23-9

N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide

Cat. No.: B4431878
CAS No.: 18861-23-9
M. Wt: 275.73 g/mol
InChI Key: KZOLXXACIOULKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the acetyl moiety and a 3-chlorobenzyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions and synthetic accessibility.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(9-13)10-17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOLXXACIOULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309371
Record name ST50928290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18861-23-9
Record name NSC211857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50928290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 3-chlorobenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzylamine+phenoxyacetyl chlorideThis compound+HCl\text{3-chlorobenzylamine} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzylamine+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce phenoxyethylamines.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

N-(3-Chlorophenyl)-2-Phenoxyacetamide
  • Key Differences : The absence of a benzyl spacer reduces steric bulk compared to the target compound. This may enhance binding to flat aromatic pockets in enzymes but reduce flexibility.
  • Relevance: Reported in , this compound shares the phenoxyacetyl core but differs in nitrogen substitution, highlighting how spacer groups modulate molecular conformation .
N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide
  • Structure : A 4-bromophenyl group is attached via an ethyl chain to the amide nitrogen.
  • Pharmacological Activity : Derivatives in this class exhibit cytotoxic and anti-inflammatory properties, suggesting that bulky electron-withdrawing groups (e.g., bromo) enhance bioactivity. The ethyl spacer may improve solubility compared to the benzyl group in the target compound .
N-(3-Chloro-4-fluorophenyl)-2-(Naphthalen-1-yl)acetamide
  • Structure : A chloro-fluoro-phenyl group on nitrogen and a naphthyl group on the acetyl moiety.
  • Crystal Packing: The naphthyl group creates significant steric hindrance, leading to a dihedral angle of 60.5° between aromatic rings. This contrasts with the phenoxy group in the target compound, which likely adopts a more planar conformation .

Variations in the Acetyl Moiety

2-Chloro-N-(3-Chlorophenyl)acetamide
  • Structure: A chloro substituent replaces the phenoxy group on the acetyl moiety.
  • Conformational Effects: Synperiplanar alignment of the C=O and C-Cl bonds is observed, stabilizing intermolecular N–H⋯O hydrogen bonds. The phenoxy group in the target compound may instead engage in π-π stacking or hydrophobic interactions .
N-(3-Acetylphenyl)-2-(4-Chlorophenoxy)acetamide
  • Structure: A 4-chlorophenoxy group on the acetyl moiety and a 3-acetylphenyl group on nitrogen.
  • Electronic Effects : The electron-withdrawing acetyl group on nitrogen may reduce basicity compared to the 3-chlorobenzyl group, altering solubility and reactivity .

Heterocyclic and Complex Analogues

Pyrimidin-5-yl and Benzotriazolyl Derivatives
  • Structure: Heterocycles such as pyrimidine (e.g., compound 43 in ) or benzotriazole replace the phenoxy group.
  • Biological Activity: These derivatives are designed as noncovalent protease inhibitors, with pyrimidine rings forming critical hydrogen bonds (e.g., with HIS163 in SARS-CoV-2 Mpro). The phenoxy group in the target compound may lack comparable directional interactions .
Pyridine-Containing Acetamides
  • Structure : Pyridine rings occupy lateral binding pockets in enzyme targets (e.g., 5RH3 in ).
  • Binding Affinity: Pyridine derivatives exhibit binding affinities better than −22 kcal/mol, attributed to dual H-bonding and hydrophobic interactions. The phenoxy group’s larger surface area may hinder access to similar pockets .

Structural and Functional Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Nitrogen Substituent Acetyl Substituent Molecular Weight Key Properties/Activities
Target Compound 3-Chlorobenzyl Phenoxy 261.7 Moderate lipophilicity
N-(3-Chlorophenyl)-2-phenoxyacetamide 3-Chlorophenyl Phenoxy 261.7 Planar conformation, potential H-bonding
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-Bromophenylethyl Phenoxy ~340 Cytotoxic, anti-inflammatory
2-Chloro-N-(3-chlorophenyl)acetamide 3-Chlorophenyl Chloro 184.6 Synperiplanar C=O/C-Cl alignment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[(3-chlorophenyl)methyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.